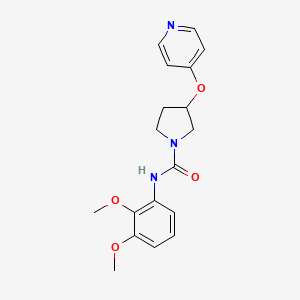
N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis and characterization of related carboxamide compounds are described, which often involve the formation of amide bonds and the use of NMR, FT-IR, and MS for characterization . The crystal structures of similar compounds are determined using single-crystal X-ray diffraction, which is crucial for understanding the molecular conformation and intermolecular interactions .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of amide bonds, which is a common strategy for constructing carboxamide derivatives. For example, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was achieved using NMR, FT-IR, and MS, along with single-crystal X-ray structural analysis . Similarly, the synthesis of polyamides containing pyridyl moieties involved direct polycondensation reactions . These methods could potentially be applied to the synthesis of N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide.
Molecular Structure Analysis
The molecular structure of carboxamide compounds is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the conformation and packing of molecules in the solid state . The optimized structures can also be computed using density functional theory (DFT) to compare with experimental data . These techniques would be relevant for analyzing the molecular structure of N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of carboxamide compounds can be influenced by the presence of functional groups and the overall molecular structure. For instance, the formation of cocrystals and the assembly of molecules in crystal engineering are facilitated by hydrogen bonding interactions . The reactivity of the compound could be inferred from similar interactions and the potential for forming cocrystals or participating in hydrogen bonding networks.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide compounds are closely related to their molecular structure. The solubility, thermal stability, and intermolecular interactions are key properties that are often investigated . For example, polyamides with pyridyl moieties showed good solubility in polar solvents and were characterized by thermal gravimetric analysis . The physical and chemical properties of N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide would likely be influenced by its dimethoxyphenyl and pyridin-4-yloxy groups, affecting its solubility and thermal behavior.
科学的研究の応用
Synthesis and Biological Evaluation
Compounds like N′-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide, which are structurally similar to N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, have been synthesized and evaluated for their antidepressant and nootropic activities. The results confirmed the potential of these structures as CNS active agents (Thomas et al., 2016).
Crystal Chemistry
The crystal chemistry of compounds like N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, which are related to the compound , has been studied. This research provided insights into important intermolecular interactions and structural comparisons with related structures (Malone et al., 1997).
Molecular Interaction Studies
Molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors have been conducted. These studies provide a framework for understanding how similar compounds might interact with biological receptors (Shim et al., 2002).
DNA Recognition and Biophysical Characteristics
Research on N-Methyl imidazole and N-methyl pyrrole-containing polyamides, which can bind to DNA sequences in the minor groove, has implications for understanding the DNA recognition properties of related compounds (Chavda et al., 2010).
Development of Novel Polyamides
Studies have also focused on the synthesis and characterization of new polyamides based on compounds like 2,5-bis[(4-carboxyanilino) carbonyl] pyridine. These provide insights into the potential of similar compounds in polymer science (Faghihi & Mozaffari, 2008).
Antitubercular and Antibacterial Activities
Some derivatives like N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have shown promising antitubercular and antibacterial activities, suggesting similar potential for the compound (Bodige et al., 2020).
特性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-16-5-3-4-15(17(16)24-2)20-18(22)21-11-8-14(12-21)25-13-6-9-19-10-7-13/h3-7,9-10,14H,8,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFRPCVSUGOUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

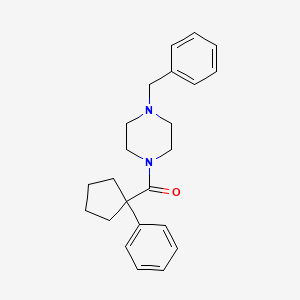
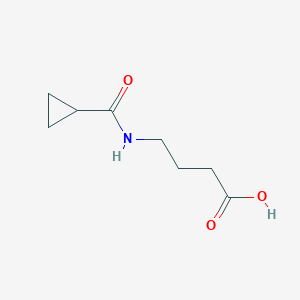

![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)
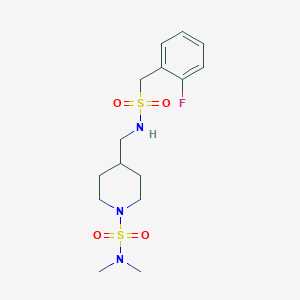
![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)
![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)
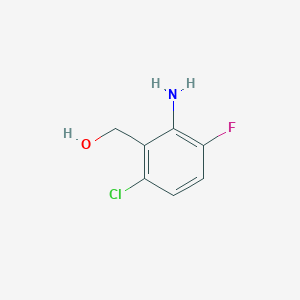
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)
![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)